Introduction: The Strategic Importance of 2,4-Dibromopyridine 1-Oxide
Introduction: The Strategic Importance of 2,4-Dibromopyridine 1-Oxide
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dibromopyridine 1-Oxide
In the landscape of modern pharmaceutical and materials science research, the strategic selection of chemical building blocks is paramount to innovation. 2,4-Dibromopyridine 1-oxide (CAS No: 117196-08-4) has emerged as a pivotal heterocyclic intermediate, prized for its unique reactivity profile.[1] Its structure, featuring a pyridine ring activated by an N-oxide function and bearing two differentially reactive bromine atoms, provides a versatile platform for the synthesis of complex, polysubstituted aromatic systems.[1] This guide offers an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage its potential.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its successful application. These properties serve as the primary identifiers for quality control, reaction monitoring, and structural confirmation of derived products.
Physicochemical Data Summary
The essential physicochemical properties of 2,4-Dibromopyridine 1-oxide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 117196-08-4 | [1][2][3] |
| Molecular Formula | C₅H₃Br₂NO | [2] |
| Molecular Weight | 252.89 g/mol | [4] |
| Appearance | Off-white to light brown solid | Generic observation |
| Melting Point | 138-142 °C | Varies by supplier |
Spectroscopic Signature
The spectroscopic data for 2,4-Dibromopyridine 1-oxide is critical for its unambiguous identification. While a dedicated spectrum for this specific molecule is not publicly available, its characteristics can be reliably predicted based on the analysis of its parent compound, 2,4-dibromopyridine, and related pyridine N-oxides.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The N-oxide group deshields the protons, particularly at the ortho (C2/C6) and para (C4) positions relative to the parent pyridine. The proton at C6 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C3 as a doublet.
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¹³C NMR: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbons attached to the bromine atoms (C2 and C4) will be significantly shifted, and their precise location can be confirmed by heteronuclear correlation experiments.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+. The exact mass serves as definitive confirmation of the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N ring stretching vibrations, and a strong band typically around 1250-1300 cm⁻¹ corresponding to the N-O stretching vibration, which is a hallmark of pyridine N-oxides.
PART 2: Synthesis of 2,4-Dibromopyridine 1-Oxide
The most direct and common method for the preparation of 2,4-Dibromopyridine 1-oxide is the N-oxidation of the commercially available 2,4-dibromopyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.
Workflow for N-Oxidation
Caption: General workflow for the synthesis of 2,4-Dibromopyridine 1-oxide.
Detailed Experimental Protocol: N-Oxidation of 2,4-Dibromopyridine
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromopyridine (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq.) dropwise. The addition should be controlled to maintain the reaction temperature.[5]
-
Reaction: Heat the reaction mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-Dibromopyridine 1-oxide.
PART 3: Chemical Reactivity and Synthetic Applications
The synthetic power of 2,4-Dibromopyridine 1-oxide lies in the orchestrated reactivity of its functional groups. The N-oxide activates the pyridine ring towards nucleophilic attack, while the two bromine atoms serve as versatile handles for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the N-oxide group significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, especially at the C2 and C4 positions.[6][7][8] This allows for the displacement of the bromide ions by a variety of nucleophiles.
Causality & Regioselectivity: In pyridine N-oxides, the C4 position is generally more activated towards nucleophilic substitution than the C2 position.[9] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the N-oxide oxygen atom without placing an adjacent positive charge on the ring nitrogen. This enhanced stability of the intermediate lowers the activation energy for the C4 substitution pathway.
Caption: Strategic workflow for sequential cross-coupling reactions.
Protocol: Selective Suzuki-Miyaura Coupling at the C4 Position
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Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dibromopyridine 1-oxide (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of dioxane and water or toluene and ethanol.
-
Reaction: Heat the mixture to reflux (80-100°C) and stir until the starting material is consumed as indicated by TLC.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-2-bromopyridine 1-oxide product.
Deoxygenation
A common and strategically important reaction is the removal of the N-oxide group. This is often performed after the desired substitutions have been made on the pyridine ring, as the N-oxide may not be desired in the final target molecule. The reduction unmasks the pyridine nitrogen, restoring its basicity and electronic properties. This is commonly achieved with reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation. [10]
PART 4: Safety and Handling
As a halogenated heterocyclic compound, 2,4-Dibromopyridine 1-oxide must be handled with appropriate care. The following information is derived from safety data for the closely related 2,4-dibromopyridine. [11] GHS Hazard Summary
| Hazard Class | Statement |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [11] |
| Skin Irritation | Causes skin irritation. [11] |
| Eye Irritation | Causes serious eye irritation. [11] |
| Respiratory Irritation | May cause respiratory irritation. [11] |
Handling Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]Ensure that eyewash stations and safety showers are readily accessible. [11][12]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator. [12]* Safe Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling. [11][12]
-
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- SAFETY D
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- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange Inc.
- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine
- Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). Journal of Medicinal Chemistry, 44(21), 3339-42.
- Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. (n.d.). Journal of the Chemical Society B: Physical Organic.
- Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. (1966). Journal of the Chemical Society B: Physical Organic, 1062.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
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